

Rhod-FF AM: A Technical Guide for Cellular Calcium Imaging

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Compound of Interest		
Compound Name:	Rhod-FF AM	
Cat. No.:	B15553576	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-FF AM is a fluorescent indicator dye specifically designed for the detection and quantification of intracellular calcium ([Ca²+]) dynamics. As a member of the rhodamine family of dyes, it exhibits a spectral profile in the orange-red region, minimizing interference from cellular autofluorescence. A key characteristic of **Rhod-FF AM** is its relatively low affinity for Ca²+, making it an invaluable tool for studying cellular compartments and processes associated with high calcium concentrations, where high-affinity indicators would be saturated. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Rhod-FF AM**, along with detailed experimental protocols.

Chemical Structure and Properties

Rhod-FF AM is the cell-permeant acetoxymethyl (AM) ester form of the calcium indicator Rhod-FF.[1] The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Rhod-FF in the cytosol.[1][2] Rhod-FF is a difluorinated analog of Rhod-2.[1]

Upon binding to Ca²⁺, Rhod-FF exhibits a significant enhancement in its fluorescence intensity with minimal spectral shift.[2] This property allows for the ratiometric measurement of Ca²⁺ concentrations. The dye is essentially non-fluorescent in the absence of divalent cations.[2]



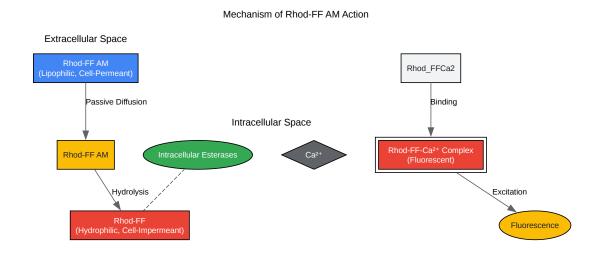
Table 1: Physicochemical and Spectral Properties of Rhod-FF AM and Rhod-FF

Property	Value	Reference(s)
Rhod-FF AM		
Molecular Formula	C51H55F2N4O19 • Br	[1]
Molecular Weight	1145.9 g/mol	[1][2]
Solubility	Soluble in DMSO	[1]
Rhod-FF (Active Form)		
Excitation Maximum (Ca ²⁺ -bound)	~552-553 nm	[1][3]
Emission Maximum (Ca ²⁺ -bound)	~577-580 nm	[1][3]
Dissociation Constant (Kd) for Ca ²⁺	19 μM - 320 μΜ	[1][2][4][5]
Recommended Excitation/Emission Settings	Ex/Em = 540/590 nm	[6]
Recommended Filter Set	TRITC	[6]

Signaling Pathway and Mechanism of Action

The use of **Rhod-FF AM** in cellular imaging follows a straightforward and effective mechanism. The lipophilic **Rhod-FF AM** crosses the cell membrane and enters the cytoplasm. Intracellular esterases then hydrolyze the AM esters, converting **Rhod-FF AM** into its active, cell-impermeant form, Rhod-FF. This active form can then bind to intracellular calcium ions, leading to a significant increase in fluorescence upon excitation.





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Mechanism of Rhod-FF AM action in cells.

Experimental Protocols

The following protocols provide a general guideline for the use of **Rhod-FF AM** in cultured cells. Optimization may be required for specific cell types and experimental conditions.

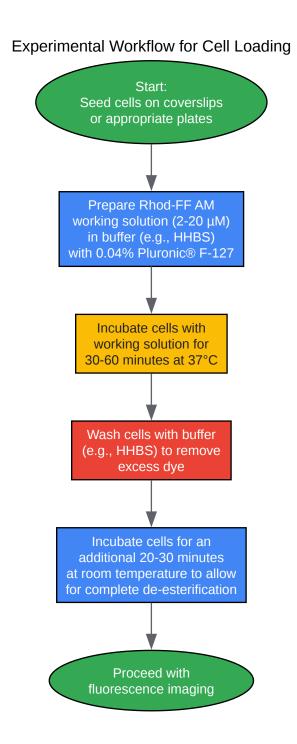
Stock Solution Preparation

- Prepare a stock solution of Rhod-FF AM in the range of 2 to 5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[6]
- Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[1][6] Avoid repeated freeze-thaw cycles.[6]



Cell Loading Protocol

This protocol is a general guideline for loading adherent cells with **Rhod-FF AM**.





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Workflow for loading cells with **Rhod-FF AM**.

Detailed Steps:

- Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere overnight in a cell culture incubator.
- Working Solution Preparation: On the day of the experiment, thaw an aliquot of the Rhod-FF AM stock solution to room temperature.[6] Prepare a working solution of 2 to 20 μM Rhod-FF AM in a buffer of your choice, such as Hanks and Hepes buffer (HHBS).[6] For most cell lines, a final concentration of 4-5 μM is recommended.[6] The addition of 0.04% Pluronic® F-127 can aid in the solubilization of the dye.[6]
- Cell Loading: Remove the culture medium from the cells and add the Rhod-FF AM working solution. Incubate the cells for 30 to 60 minutes at 37°C.[6]
- Washing: After incubation, remove the dye-loading solution and wash the cells with fresh buffer (e.g., HHBS) to remove any extracellular dye.[6] To reduce the leakage of the deesterified indicator, an anion transporter inhibitor like probenecid (1 mM) can be included in the wash buffer.[6]
- De-esterification: Allow the cells to incubate for an additional 20-30 minutes at room temperature to ensure complete hydrolysis of the AM esters by intracellular esterases.[4]
- Imaging: The cells are now ready for fluorescence imaging.

Fluorescence Measurement

Fluorescence can be measured using a fluorescence microscope, a fluorescence microplate reader, or a flow cytometer.[2]

- Microscopy: Use a TRITC filter set for visualization.
- Plate Reader: Use excitation at approximately 540 nm and measure emission at around 590 nm. A cutoff filter at 570 nm is recommended.



Applications in Research and Drug Development

The low Ca²⁺ affinity of Rhod-FF makes it particularly useful for studying cellular environments with high calcium concentrations, such as the endoplasmic reticulum.[1] In these compartments, high-affinity indicators would be saturated and unable to report further increases in Ca²⁺ levels.

Key Applications:

- Monitoring Ca²⁺ dynamics in high-concentration compartments: Ideal for studying Ca²⁺ release from and uptake into organelles like the endoplasmic reticulum and mitochondria.
- Investigating cellular signaling pathways: Useful for dissecting signaling cascades that involve large and rapid changes in intracellular Ca²⁺.
- High-throughput screening: The properties of **Rhod-FF AM** are amenable to high-throughput screening assays for compounds that modulate intracellular Ca²⁺ levels.

Conclusion

Rhod-FF AM is a robust and versatile fluorescent indicator for the measurement of high intracellular calcium concentrations. Its cell-permeant nature, coupled with the significant fluorescence enhancement upon Ca²⁺ binding of its active form, provides a reliable method for investigating a wide range of biological processes. The protocols and data presented in this guide offer a solid foundation for the successful application of **Rhod-FF AM** in cellular imaging experiments.

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